

Peiminine Demonstrates Potent Anti-Cancer Effects in Xenograft Models

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Compound of Interest

Compound Name: *Peiminine*

Cat. No.: *B1679210*

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Researchers and drug development professionals are increasingly interested in the therapeutic potential of natural compounds. **Peiminine**, an alkaloid extracted from the bulbs of *Fritillaria thunbergii*, has emerged as a promising candidate, exhibiting significant anti-tumor activities in various preclinical xenograft models. This guide provides a comprehensive overview of the experimental evidence supporting the anti-cancer effects of **Peiminine**, detailing its impact on tumor growth and the underlying molecular mechanisms.

Efficacy of Peiminine in Inhibiting Tumor Growth

In vivo studies utilizing xenograft models have consistently demonstrated the ability of **Peiminine** to suppress tumor progression across a range of cancer types, including prostate, osteosarcoma, and colorectal cancer.

A study on prostate cancer revealed that administration of **Peiminine** at a dose of 2 mg/kg markedly inhibited tumor growth in a xenograft mouse model using PC-3 cells. This was evidenced by a significant reduction in both tumor size and weight compared to the control group, without any noticeable toxicity to the mice. Another investigation into osteosarcoma using an MG-63 cell xenograft model showed that **Peiminine** significantly inhibited tumor growth in vivo.[1] Furthermore, research on colorectal cancer has also reported that **Peiminine** represses tumor growth by inducing autophagic cell death in both in vitro and in vivo models.[2][3]

Cancer Type	Cell Line	Animal Model	Peiminine Dosage	Key Findings	Reference
Prostate Cancer	PC-3	Nude Mice	2 mg/kg	Significantly inhibited tumor growth (smaller tumor size and lower tumor weight). No significant toxicity observed.	
Osteosarcoma	MG-63	Nude Mice	Not Specified	Significantly inhibited xenograft tumor growth. Induced apoptosis in vivo.	[1]
Colorectal Cancer	HCT-116	Not Specified	Not Specified	Represses tumor growth by inducing autophagic cell death.	[2] [3]
Gastric Cancer (Multi-drug resistant)	SGC7901/VC R	Athymic Mice	Not Specified	Enhanced the anti-tumor activity of Adriamycin, decreased tumor volume and weight.	[4]

Molecular Mechanisms of Peiminine's Anti-Cancer Action

The anti-tumor effects of **Peiminine** are attributed to its ability to modulate multiple key signaling pathways involved in cancer cell proliferation, survival, and death.

Induction of Apoptosis and Autophagy

A recurring mechanism observed across multiple studies is the induction of programmed cell death, including apoptosis and autophagy. In osteosarcoma, **Peiminine** was found to induce apoptosis in vivo.[1] Similarly, in colorectal cancer cells, **Peiminine** has been shown to induce both apoptosis and autophagy.[2][3] This is further supported by findings in hepatocellular carcinoma cells, where **Peiminine** induces apoptosis through both extrinsic and intrinsic pathways.[5] The combination of **Peiminine** with Adriamycin in a multi-drug resistant gastric cancer xenograft model led to an increased expression of Cleaved Caspase-3, a key marker of apoptosis.[4]

Modulation of Key Signaling Pathways

Several critical signaling pathways are targeted by **Peiminine**. The PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, is a primary target. **Peiminine** has been shown to suppress this pathway in breast cancer and non-small cell lung cancer.[6][7] By inhibiting this pathway, **Peiminine** can hinder cancer cell growth and proliferation.

In prostate cancer, **Peiminine** was found to inhibit the Wnt/ β -catenin signaling pathway. This inhibition was evidenced by the reduced expression of β -catenin in the tumors of treated mice.[8] The Wnt/ β -catenin pathway is crucial for cancer cell proliferation and survival, and its inhibition by **Peiminine** contributes to its anti-tumor effects.

Another identified mechanism is the activation of the ROS/JNK signaling pathway in human osteosarcoma cells, which leads to G0/G1-phase arrest, apoptosis, and autophagy.[1]

Experimental Protocols

Xenograft Model Establishment

- Prostate Cancer: Male nude mice are subcutaneously injected with PC-3 human prostate cancer cells. Once tumors reach a certain volume, mice are randomized into control and treatment groups. **Peiminine** (e.g., 2 mg/kg) is then administered, often via intraperitoneal injection. Tumor volume and body weight are monitored regularly.[8]
- Osteosarcoma: Nude mice are subcutaneously injected with human osteosarcoma cells, such as MG-63. Following tumor establishment, mice are treated with **Peiminine**. Tumor growth is monitored, and upon completion of the study, tumors are excised, weighed, and analyzed for markers of apoptosis.[1]
- Multi-drug Resistant Gastric Cancer: Athymic mice are xenografted with a multi-drug resistant gastric cancer cell line (e.g., SGC7901/VCR). Treatment groups may include a control, Adriamycin alone, **Peiminine** alone, and a combination of **Peiminine** and Adriamycin. Tumor volume and mouse body weight are measured throughout the treatment period.[4]

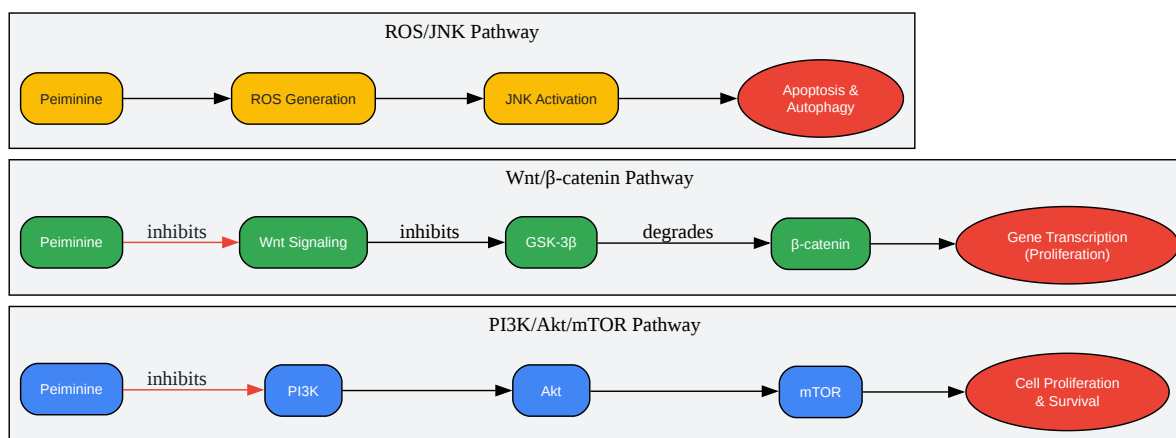
Immunohistochemistry (IHC)

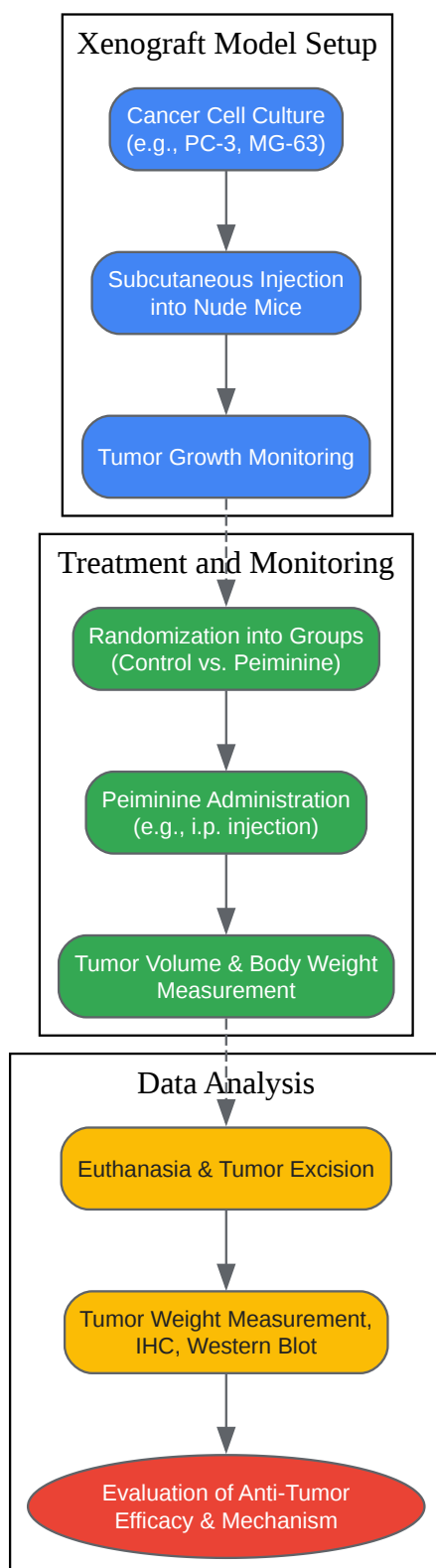
Tumor tissues from xenograft models are collected, fixed, and embedded in paraffin. Sections are then stained with specific antibodies to detect the expression of proteins of interest, such as Ki-67 (a proliferation marker) and β -catenin.[8]

Western Blotting

To investigate the molecular mechanisms, tumor tissues or cancer cells are lysed to extract proteins. The expression levels of key proteins in signaling pathways, such as P-glycoprotein and Cleaved Caspase-3, are then analyzed by Western blotting.[4]

Signaling Pathways and Experimental Workflow Diagrams





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